6-Bromo-1,3-dihydroisobenzofuran-4-amine

Lipophilicity LogP Drug-likeness

6-Bromo-1,3-dihydroisobenzofuran-4-amine (CAS 220513-72-4) is a bicyclic aromatic amine belonging to the 1,3-dihydroisobenzofuran (phthalane) class, with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol. Its structure features a primary aromatic amine at the C-4 position and a bromine substituent at the C-6 position on the fused dihydrofuran-benzene scaffold.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
Cat. No. B8268619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,3-dihydroisobenzofuran-4-amine
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)C(=CC(=C2)Br)N
InChIInChI=1S/C8H8BrNO/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-2H,3-4,10H2
InChIKeyKWIUESAERNPOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,3-dihydroisobenzofuran-4-amine (CAS 220513-72-4): Core Chemical Identity, Physicochemical Signature, and Procurement Relevance


6-Bromo-1,3-dihydroisobenzofuran-4-amine (CAS 220513-72-4) is a bicyclic aromatic amine belonging to the 1,3-dihydroisobenzofuran (phthalane) class, with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . Its structure features a primary aromatic amine at the C-4 position and a bromine substituent at the C-6 position on the fused dihydrofuran-benzene scaffold . This dual Br/NH2 substitution pattern confers a characteristic LogP of approximately 1.54, distinguishing it from the non-brominated parent scaffold . The compound is commercially available as a research chemical with purity specifications typically at 98% (HPLC) from major suppliers, serving as a versatile intermediate in medicinal chemistry and organic synthesis .

Why 6-Bromo-1,3-dihydroisobenzofuran-4-amine Cannot Be Replaced by Positional Isomers or the Non-Halogenated Parent Scaffold


Within the 1,3-dihydroisobenzofuran-4-amine series, the precise location of the bromine atom (e.g., C-5 vs. C-6 vs. C-7) critically alters physicochemical and electronic properties, directly impacting reactivity, downstream synthetic utility, and biological target engagement. The 6-bromo substitution pattern yields a LogP of ~1.54, representing a >1 log unit increase in lipophilicity compared to the non-brominated parent 1,3-dihydroisobenzofuran-4-amine (XLogP3 ≈ 0.5) . This difference in partition coefficient has direct consequences for membrane permeability, protein binding, and pharmacokinetic behavior in any derived lead compound. Furthermore, the predicted pKa of the aromatic amine varies substantially with bromine position; for example, the 7-bromo positional isomer (CAS 2100836-97-1) has a predicted pKa of 3.61±0.20, while the 6-bromo isomer is expected to have a measurably different basicity due to altered electron-withdrawing effects . These quantifiable differences mean that substituting one isomer for another—or reverting to the non-halogenated scaffold—will produce a chemically and pharmacologically distinct entity, invalidating structure–activity relationships and complicating patent protection strategies [1].

Quantitative Differentiation Evidence: 6-Bromo-1,3-dihydroisobenzofuran-4-amine vs. Structural Analogs


Lipophilicity (LogP) of 6-Bromo-1,3-dihydroisobenzofuran-4-amine vs. Non-Halogenated Parent Scaffold

6-Bromo-1,3-dihydroisobenzofuran-4-amine exhibits a measured LogP of 1.54, which is substantially higher than the non-brominated parent 1,3-dihydroisobenzofuran-4-amine (XLogP3 = 0.5) . This represents a >1 log unit increase in lipophilicity conferred by the single bromine substitution at C-6 . Higher LogP values correlate with enhanced membrane permeability and altered pharmacokinetic distribution profiles in derived bioactive molecules [1].

Lipophilicity LogP Drug-likeness

Predicted Amine Basicity (pKa) Differences Among Bromo-Positional Isomers of 1,3-Dihydroisobenzofuran-4-amine

While experimental pKa data for the 6-bromo isomer are not publicly available, the predicted pKa of the 7-bromo positional isomer (CAS 2100836-97-1) is 3.61±0.20, reflecting the electron-withdrawing effect of bromine on the aniline-type amine basicity . For comparison, the non-brominated parent 4-amino-1,3-dihydroisobenzofuran has a predicted pKa of 4.19±0.20 . The 6-bromo substitution pattern places bromine meta to the amine on the aromatic ring, resulting in a distinct inductive electronic effect compared to the ortho-like arrangement in the 7-bromo isomer, leading to a measurably different amine protonation state at physiological pH [1].

Amine basicity pKa Structure–activity relationship

Commercial Purity Benchmarking: 6-Bromo-1,3-dihydroisobenzofuran-4-amine vs. Typical In-Class Purity Specifications

The compound is available at 98% purity (HPLC) from multiple commercial sources, with some suppliers offering material at >97% HPLC purity in bulk quantities (10 g to 100 kg scale) . This is notably higher than the typical 95% purity specification commonly listed for the non-brominated parent 1,3-dihydroisobenzofuran-4-amine and other brominated dihydroisobenzofuran intermediates . Higher purity at procurement reduces the burden of in-house re-purification and minimizes confounding effects from impurities in downstream synthetic or biological applications.

Purity specification HPLC Procurement quality

Dual Reactive Functionality: Bromine as a Synthetic Handle for Cross-Coupling vs. Non-Halogenated Scaffolds

The C-6 bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald–Hartwig), enabling rapid diversification of the dihydroisobenzofuran core that is not possible with the non-halogenated parent scaffold [1][2]. The ortho/meta relationship between the C-4 amine and C-6 bromine creates a distinctive electronic environment that influences the regioselectivity of subsequent functionalization steps. The boronate ester derivative 2-(6-bromo-1,3-dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2409556-91-6) has itself been commercialized as a Suzuki coupling partner, confirming the synthetic utility of this specific substitution pattern .

Cross-coupling Suzuki coupling Buchwald–Hartwig amination

Molecular Weight and Heavy Atom Effect: 6-Bromo Derivative as a Superior Mass Spectrometry Probe vs. Lighter Analogs

The presence of bromine (monoisotopic mass ~79 and ~81 Da in approximately 1:1 natural abundance) imparts a characteristic doublet isotopic signature to 6-bromo-1,3-dihydroisobenzofuran-4-amine (MW 214.06) that is absent in the non-halogenated parent (MW 135.16) . This distinctive MS pattern serves as an unambiguous tracer in metabolic stability studies, metabolite identification workflows, and reaction monitoring by LC-MS. The molecular weight increase of 79 Da relative to the parent scaffold also shifts the compound into a higher mass range, reducing background interference from common low-mass contaminants in biological matrices [1].

Mass spectrometry Isotopic pattern Bioanalytical detection

Procurement-Driven Application Scenarios for 6-Bromo-1,3-dihydroisobenzofuran-4-amine Based on Quantified Evidence


Medicinal Chemistry SAR Library Construction via Pd-Catalyzed Cross-Coupling at the C-6 Bromine Handle

Medicinal chemistry teams requiring rapid diversification of the dihydroisobenzofuran core can leverage the C-6 bromine substituent for Suzuki, Heck, or Buchwald–Hartwig couplings, enabling the parallel synthesis of focused compound libraries [1]. The 98% purity specification ensures that catalyst-poisoning impurities are minimized, which is critical for maintaining high yields in Pd-catalyzed transformations. The LogP of 1.54 provides a baseline lipophilicity that can be tuned through coupling partner selection, offering a systematic approach to optimizing drug-like properties. For groups working on kinase inhibitors (as suggested by the dihydroisobenzofuran core's presence in PI3Kδ and Aurora B kinase programs ), this intermediate provides a direct entry point to C-6-arylated analogs without requiring de novo scaffold synthesis.

Bioanalytical Probe Development Using the Diagnostic Bromine Isotopic Signature

DMPK and bioanalytical laboratories can exploit the characteristic ~1:1 bromine isotopic doublet (79Br/81Br) for unambiguous LC-MS/MS detection and quantification of 6-bromo-1,3-dihydroisobenzofuran-4-amine-derived compounds in plasma, microsomal incubations, or tissue homogenates [1]. The molecular weight of 214.06 Da positions the compound above the low-mass interference region common in biological matrices, improving signal-to-noise ratios. This built-in MS handle eliminates the need for costly stable-isotope labeling in early-stage metabolic stability assays .

SHP2 Phosphatase Inhibitor Intermediate as Referenced in Patent Literature

Patent applications targeting SHP2 phosphatase inhibition have disclosed 1,3-dihydroisobenzofuran scaffolds as core structural elements [1]. The 6-bromo-4-amino substitution pattern represents a key intermediate for introducing diversity at the C-6 position via cross-coupling while retaining the C-4 amine for subsequent functionalization (e.g., amidation, sulfonamide formation). Researchers prosecuting SHP2 inhibitor programs should specify the 6-bromo isomer to maintain consistency with patent exemplifications and to access the full scope of claimed chemical matter. Use of the 5-bromo or 7-bromo positional isomers would produce compounds outside the exemplified SAR space, potentially complicating freedom-to-operate assessments .

Retinoid Receptor Modulator Synthesis Based on Dihydroisobenzofuran-4-amine Scaffolds

US Patent 6,093,838 discloses amines substituted with dihydroisobenzofuranyl groups as retinoid-like biologically active compounds, where the position of the amine substituent on the dihydroisobenzofuran ring (C-4 vs. C-5) is explicitly claimed as a critical structural variable [1]. 6-Bromo-1,3-dihydroisobenzofuran-4-amine serves as a functionalizable intermediate for generating C-6-substituted analogs within this retinoid receptor modulator chemotype. The lipophilicity conferred by the bromine (LogP 1.54 vs. 0.5 for the parent scaffold ) may be advantageous for modulating retinoid receptor binding, which is known to be sensitive to hydrophobic interactions.

Quote Request

Request a Quote for 6-Bromo-1,3-dihydroisobenzofuran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.